molecular formula C16H15N5O2 B4542180 N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B4542180
M. Wt: 309.32 g/mol
InChI Key: JPDVDQQEBISCEM-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an oxadiazole ring, and a propanamide group

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-3-2-4-13(18-11)19-14(22)5-6-15-20-16(21-23-15)12-7-9-17-10-8-12/h2-4,7-10H,5-6H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVDQQEBISCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyridine rings are introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under conditions such as reflux or room temperature.

Major Products:

  • Oxidation of the methyl group yields pyridine carboxylic acids.
  • Reduction of the oxadiazole ring produces amine derivatives.
  • Substitution reactions yield various functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties. It may also serve as a ligand in coordination chemistry, forming complexes with metals for catalytic applications.

Mechanism of Action

The mechanism by which N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-thiadiazol-5-YL]propanamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which may alter its chemical reactivity and biological activity.

    N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-triazol-5-YL]propanamide: The triazole ring introduces different electronic properties, potentially affecting the compound’s interactions with biological targets.

Uniqueness: N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide
Reactant of Route 2
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Reactant of Route 2
N-(6-Methylpyridin-2-YL)-3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamide

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